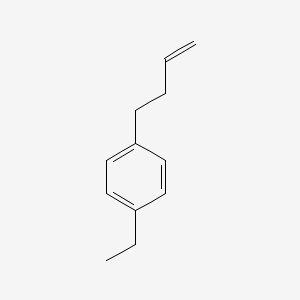
1-But-3-enyl-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-But-3-enyl-4-ethylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of ethylbenzene, featuring a but-3-enyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-But-3-enyl-4-ethylbenzene can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of ethylbenzene with 3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
-
Heck Reaction: : Another method involves the palladium-catalyzed coupling of ethylbenzene with 3-butenyl halides. This reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-But-3-enyl-4-ethylbenzene undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding benzoic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Hydrogenation of the double bond in the but-3-enyl group can be achieved using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C or PtO2 catalyst.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Benzoic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学的研究の応用
1-But-3-enyl-4-ethylbenzene has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology: : The compound can be used in the study of biological pathways involving aromatic hydrocarbons. It may serve as a model compound for understanding the metabolism and toxicity of similar substances.
-
Medicine: : Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other industrial products.
作用機序
The mechanism of action of 1-But-3-enyl-4-ethylbenzene involves its interaction with molecular targets through various pathways:
-
Electrophilic Aromatic Substitution: : The benzene ring can undergo electrophilic substitution reactions, forming intermediates such as arenium ions. These intermediates can then react further to yield substituted products.
-
Oxidation and Reduction: : The compound can be oxidized or reduced, leading to the formation of reactive intermediates that participate in further chemical transformations.
類似化合物との比較
1-But-3-enyl-4-ethylbenzene can be compared with other similar compounds such as:
-
Ethylbenzene: : A simpler derivative with only an ethyl group attached to the benzene ring. It is widely used in the production of styrene.
-
Butylbenzene: : Contains a butyl group attached to the benzene ring. It is used in the manufacture of various chemicals and materials.
-
Styrene: : Features a vinyl group attached to the benzene ring. It is a key monomer in the production of polystyrene and other polymers.
The uniqueness of this compound lies in the presence of both an ethyl and a but-3-enyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
特性
IUPAC Name |
1-but-3-enyl-4-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3,7-10H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBXHBFTRZCXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














